Elevated Lipophilicity (LogP 4.66) Compared to Unsubstituted 4H-Pyridine-1-Carboxylate Core
Phenyl 4-ethyl-2,3,5-trimethylpyridine-1(4H)-carboxylate exhibits a consensus LogP of 4.66, which is significantly higher than the LogP of the unsubstituted phenyl 4H-pyridine-1-carboxylate core (estimated ~2.2). This elevated lipophilicity, driven by the 4-ethyl and 2,3,5-trimethyl substituents, predicts improved passive membrane permeability .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 4.66 (consensus LogP) |
| Comparator Or Baseline | Phenyl 4H-pyridine-1-carboxylate (unsubstituted core): ~2.2 (estimated) |
| Quantified Difference | Approximately 2.4 log units higher |
| Conditions | Computational prediction; no experimental logD7.4 available |
Why This Matters
Higher LogP can be a decisive factor when selecting a compound for cellular assays requiring efficient membrane permeation or for the design of CNS-penetrant chemical probes.
